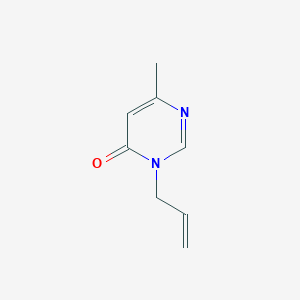

6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

6-methyl-3-prop-2-enylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-4-10-6-9-7(2)5-8(10)11/h3,5-6H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUPCNSVBBNJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction. The typical reactants include an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as the catalyst. The reaction mixture is heated to reflux, and the product is obtained after purification.

Industrial Production Methods

In an industrial setting, the production of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The scalability of the Biginelli reaction makes it suitable for large-scale production.

Chemical Reactions Analysis

Reaction Mechanism:

-

Acid-catalyzed aldol condensation between aldehyde and β-ketoester forms a chalcone intermediate.

-

Nucleophilic attack by urea generates a ureido-ketone intermediate.

Catalytic Systems and Yields:

Steric effects from the propenyl group influence regioselectivity, favoring A over oxygen-bridged B due to hindered oxygen attack at C-6 .

Functionalization and Post-Synthetic Modifications

The propenyl substituent enables further reactivity:

(a) Oxidation Reactions

-

CAN-mediated oxidation : Ceric ammonium nitrate selectively oxidizes the dihydropyrimidinone ring to pyrimidines under mild conditions .

-

Epoxidation : Propenyl group reacts with peracids (e.g., mCPBA) to form epoxides for drug derivatization .

(b) Metal Complexation

-

Au(III) coordination : The thione tautomer forms stable complexes with Au(III), confirmed by NMR and X-ray studies .

Comparative Reactivity of Analogues

Key structural analogs and their reactivity differences:

| Compound | Substituent | Reactivity Profile |

|---|---|---|

| 5-Ethoxycarbonyl-6-methyl-DHPM | –COOEt at C-5 | Enhanced solubility for hydrolysis |

| 5-(4-Methylphenyl)-6-methyl-DHPM | –Ph at C-5 | Increased lipophilicity for CNS uptake |

| 5-(Chlorophenyl)-6-methyl-DHPM | –Cl at C-5 | Halogen-directed cross-coupling |

Mechanistic Insights from NMR Studies

Scientific Research Applications

Biological Activities

Dihydropyrimidinones, including 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one, have been investigated for various biological activities:

- Anticancer Activity : Several studies have demonstrated that derivatives of DHPMs exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized through the Biginelli reaction have shown selective cytotoxicity against prostate cancer (PC-3) and leukemia (THP-1) cell lines with notable IC50 values indicating their potential as anticancer agents .

- Calcium Channel Blockers : Some DHPM derivatives act as calcium channel blockers, which are crucial in managing cardiovascular diseases. This mechanism is beneficial for treating hypertension and other related conditions .

- Antibacterial and Antitubercular Properties : Research has indicated that certain DHPM compounds possess antibacterial and antitubercular activities, making them candidates for developing new antimicrobial therapies .

Synthetic Methodologies

The synthesis of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one typically involves the Biginelli reaction, a well-known multicomponent condensation process. The following methods highlight recent advancements in the synthesis of DHPMs:

A. Green Chemistry Approaches

Recent studies emphasize the importance of eco-friendly synthetic routes:

- Cuttlebone as a Catalyst : A novel method utilizes cuttlebone as a natural catalyst for the one-pot synthesis of DHPMs under solvent-free conditions. This approach not only enhances yield (75–95%) but also aligns with green chemistry principles by reducing waste and energy consumption .

| Catalyst | Yield (%) | Reaction Conditions |

|---|---|---|

| Cuttlebone | 75–95 | Solvent-free, one-pot |

| HPA-Montmorillonite | Comparable | Reflux for 1 hour |

B. Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the Biginelli reaction, significantly reducing reaction times and improving yields compared to traditional methods. This technique exemplifies how modern technology can enhance synthetic efficiency in organic chemistry .

Therapeutic Potential

The versatility of dihydropyrimidinones extends into therapeutic applications:

- Neurological Disorders : Some derivatives are being explored for their neuroprotective effects and potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems .

- Anti-inflammatory Agents : Certain DHPM compounds exhibit anti-inflammatory properties, suggesting their utility in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the cytotoxic effects of various DHPM derivatives on cancer cell lines, compound 10a demonstrated significant activity against PC-3 cells with an IC50 of 29.4 μM. This study highlights the potential of modifying the dihydropyrimidinone structure to enhance therapeutic efficacy against specific cancers .

Case Study 2: Green Synthesis Validation

A comparative analysis of different catalysts used in the synthesis of DHPMs revealed that using cuttlebone not only improved yields but also allowed for catalyst recyclability across multiple reactions without significant loss in efficiency . This study underscores the importance of sustainable practices in chemical synthesis.

Mechanism of Action

The mechanism of action of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling and proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Dihydropyrimidinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key structural analogs include:

Key Observations :

- Substituent Polarity: Electron-donating groups (e.g., -NH2 in ) improve solubility, while bulky aryl groups (e.g., p-tolylamino in ) increase melting points due to enhanced crystal packing.

Pharmacological Activity

Dihydropyrimidinones with 3-(prop-2-en-1-yl) substituents have shown promise as angiotensin II receptor antagonists. In a study comparing analogs:

- Compound 3(1) : 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine hydrobromide exhibited high binding affinity (scoring function: −12.3 kcal/mol) .

- Compound 3(5) : Demonstrated antihypertensive efficacy comparable to valsartan, attributed to the propenyl group’s role in forming hydrogen bonds and hydrophobic interactions with the receptor .

Crystallographic and Hydrogen-Bonding Patterns

Dihydropyrimidinones often form hydrogen-bonded networks influencing crystallinity. The propenyl group’s planar geometry may promote π-π stacking, whereas aminoethyl or hydrophilic substituents (e.g., ) favor hydrogen bonding with solvents or biological targets . Structural validation tools like SHELXL and modern crystallographic software are critical for analyzing these interactions.

Industrial and Patent Landscape

Pyrimidinone derivatives are prevalent in drug development. For instance:

- MK-1775 (AZD1775): A pyrazolo[3,4-d]pyrimidinone derivative with a propenyl-like group, used as a Wee1 kinase inhibitor .

- EP 1 808 168 B1: Covers pyridinyl-pyrazolo[3,4-d]pyrimidinones with sulfonylphenyl groups, highlighting the therapeutic versatility of this scaffold .

The target compound’s simplicity (lacking complex fused rings) may offer synthetic advantages over patented analogs.

Biological Activity

6-Methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one, a compound belonging to the dihydropyrimidinone family, has garnered attention for its diverse biological activities. This article aims to explore the synthesis, biological properties, and potential applications of this compound based on recent studies and findings.

Synthesis

The synthesis of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one typically involves a one-pot multicomponent reaction. This method is efficient and aligns with green chemistry principles, allowing for the production of the compound with minimal environmental impact. The reaction generally includes aldehydes, urea, and ethyl acetoacetate under various catalytic conditions.

Anticancer Properties

Research has indicated that derivatives of dihydropyrimidinones exhibit significant anticancer activity. For example, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines. One study reported that certain derivatives demonstrated an IC50 value of 29.3 μM against prostate cancer cells (PC-3) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial properties of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one have also been investigated. A study on related compounds revealed that they exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques, confirming the compound's potential as an antimicrobial agent .

Other Biological Activities

In addition to anticancer and antimicrobial effects, dihydropyrimidinones have been studied for their anti-inflammatory and analgesic properties. These compounds may inhibit specific pathways involved in inflammation, making them candidates for further pharmacological development.

Case Study 1: Anticancer Activity in Prostate Cancer Cells

A study conducted on a series of dihydropyrimidinone derivatives demonstrated that modifications at specific positions on the pyrimidine ring significantly influenced their anticancer activity. The compound 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one was found to induce apoptosis in PC-3 cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, a derivative of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one was tested against various pathogens. The results indicated substantial inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent .

Research Findings Summary Table

| Property | Value/Description |

|---|---|

| Chemical Structure | C₈H₉N₃O |

| Synthesis Method | One-pot multicomponent reaction |

| Anticancer Activity | IC50 = 29.3 μM (PC-3 cells) |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Potential Applications | Anticancer drugs, antimicrobial agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.